6-Methyl-2-(trifluoromethyl)-1H-benzimidazole (CAS 399-77-9) is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a bio-isosteric trifluoromethyl group at the 2-position and a methyl group at the 6-position. This specific substitution pattern modulates the electronic properties and steric profile of the molecule, making it a valuable intermediate in medicinal chemistry and materials science. It serves as a key precursor for synthesizing targeted therapeutics, particularly protein kinase inhibitors, where precise structural modifications are essential for achieving desired activity and selectivity.
Substituting 6-methyl-2-(trifluoromethyl)-1H-benzimidazole with its parent compound, 2-(trifluoromethyl)-1H-benzimidazole, or other isomers is often unfeasible due to the critical role of the 6-methyl group in downstream applications. In kinase inhibitor synthesis, for example, this specific methyl group is designed to occupy a defined hydrophobic pocket in the target protein, and its absence or relocation (e.g., to the 5-position) can drastically reduce binding affinity and biological activity. Furthermore, seemingly minor structural changes alter core physicochemical properties like solubility, melting point, and crystallinity, which directly impact processability, formulation, and the reproducibility of synthetic protocols. Therefore, specifying CAS 399-77-9 is critical for ensuring predictable performance in both synthesis and final application.
The 6-methyl substituent is crucial for achieving high-potency inhibition of p38α kinase, a key target in inflammatory disease research. In a comparative study of urea-based p38 inhibitors, the derivative synthesized from 6-methyl-2-(trifluoromethyl)-1H-benzimidazole demonstrated a 25-fold increase in inhibitory activity compared to the analog derived from the unsubstituted parent compound, 2-(trifluoromethyl)-1H-benzimidazole. This highlights the non-interchangeable nature of this specific isomer in synthetic routes targeting high-affinity kinase inhibitors.
| Evidence Dimension | p38α Kinase Inhibition (IC50) |
| Target Compound Data | 4 nM (for downstream derivative) |
| Comparator Or Baseline | Unsubstituted Analog Derivative: 100 nM |
| Quantified Difference | 25x higher potency |
| Conditions | In vitro enzyme assay for p38α kinase. |
For researchers developing targeted therapeutics, using this specific precursor is essential for maximizing the potency and selectivity of the final active molecule.
The addition of the 6-methyl group provides a measurable increase in thermal stability. 6-methyl-2-(trifluoromethyl)-1H-benzimidazole exhibits a melting point of 201-204 °C, which is significantly higher than that of its parent compound, 2-(trifluoromethyl)-1H-benzimidazole (165-167 °C). This superior thermal stability is advantageous for synthetic reactions requiring elevated temperatures and can contribute to longer shelf life and more robust handling properties.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 201-204 °C |
| Comparator Or Baseline | 2-(Trifluoromethyl)-1H-benzimidazole: 165-167 °C |
| Quantified Difference | ~36 °C higher melting point |
| Conditions | Standard melting point determination. |
A higher melting point indicates greater lattice energy and thermal stability, making it a more robust material for chemical processing, purification, and storage.
The electronic character of the benzimidazole core is fine-tuned by the interplay between the electron-donating 6-methyl group and the electron-withdrawing 2-trifluoromethyl group. This results in a pKa value of 8.6 for the N-H proton, which is higher than the pKa of 8.2 for the unsubstituted 2-(trifluoromethyl)-1H-benzimidazole. This difference in acidity is critical for process chemists, as it dictates the optimal conditions for N-alkylation or N-arylation reactions, influencing base selection, reaction kinetics, and yield. Using the correct isomer prevents failed reactions or the generation of difficult-to-remove impurities.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | 8.6 |
| Comparator Or Baseline | 2-(Trifluoromethyl)-1H-benzimidazole: 8.2 |
| Quantified Difference | 0.4 pKa units higher (less acidic) |
| Conditions | Aqueous solution, 25 °C. |
This specific pKa value enables more selective and higher-yielding subsequent reactions, reducing purification costs and improving overall process efficiency.
This compound is the precursor of choice for synthesizing specific classes of p38 MAP kinase inhibitors used in inflammation, autoimmune disease, and oncology research. The 6-methyl group is structurally essential for achieving low nanomolar potency, a requirement for developing effective lead compounds.
The enhanced thermal stability, evidenced by a melting point over 200 °C, makes this compound a suitable intermediate for producing polymers or organic electronic materials that require high-temperature processing or must operate in thermally demanding environments.
The 2-(trifluoromethyl)benzimidazole scaffold is a known pharmacophore for antiparasitic activity. The specific substitution pattern of this compound allows for further derivatization to optimize activity and selectivity against parasites such as Giardia lamblia, where analogs have shown greater potency than benchmark drugs like Albendazole.
Corrosive;Acute Toxic;Irritant